molecular formula C₁₇H₃₀N₂O₁₃ B1139662 O-(3-O-beta-D-galactosyl-N-acetyl-alpha-D-galactosaminyl)-L-serine CAS No. 60280-57-1

O-(3-O-beta-D-galactosyl-N-acetyl-alpha-D-galactosaminyl)-L-serine

Número de catálogo B1139662
Número CAS: 60280-57-1
Peso molecular: 470.43
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

O-(3-O-beta-D-galactosyl-N-acetyl-alpha-D-galactosaminyl)-L-serine, often referred to as O-Glyc-Ser, is a glycosylated amino acid that has been found to be present in various organisms, such as bacteria, fungi, and animals. O-Glyc-Ser is a key component of the glycosylation machinery and plays an important role in the synthesis of glycoproteins and glycolipids. O-Glyc-Ser is involved in a variety of biological processes, including cell-cell recognition, signal transduction, and immune regulation. In addition, O-Glyc-Ser is also involved in the regulation of gene expression, cell cycle progression, and apoptosis.

Aplicaciones Científicas De Investigación

Application in Cancer Immunotherapy

Specific Scientific Field

The specific scientific field is Immunology , with a focus on Cancer Immunity and Immunotherapy .

Comprehensive and Detailed Summary of the Application

T cell epitopes are crucial in controlling and driving the immune response due to their ability to discriminate peptides derived from healthy as well as pathogenic proteins . They play a significant role in cancer immunotherapy, particularly in the identification of neoepitopes, i.e., cancer-specific peptides .

Detailed Description of the Methods of Application or Experimental Procedures

The application involves the use of computational tools for epitope prediction. These tools aim at identifying neoepitopes, which are cancer-specific peptides . The discovery of T cell epitopes for cancer immunotherapy is an active area of research, and new experimental and computational pipelines are constantly being developed .

Thorough Summary of the Results or Outcomes Obtained

The outcomes of these applications are promising, with the potential for use in immunotherapy for cancer treatment . However, the specific results or quantitative data are not provided in the sources.

Application in Vaccine Development

Specific Scientific Field

The specific scientific field is Immunology , with a focus on Vaccine Development .

Comprehensive and Detailed Summary of the Application

T cell epitopes play a crucial role in the development of vaccines. They are used to stimulate an immune response against specific pathogens. The identification of these epitopes is a critical step in the design of effective vaccines .

Detailed Description of the Methods of Application or Experimental Procedures

The application involves the use of computational tools for epitope prediction. These tools aim at identifying potential epitopes that can be used in vaccine development . The discovery of T cell epitopes for vaccine development is an active area of research, and new experimental and computational pipelines are constantly being developed .

Thorough Summary of the Results or Outcomes Obtained

The outcomes of these applications are promising, with the potential for use in the development of effective vaccines . However, the specific results or quantitative data are not provided in the sources.

Application in Understanding Autoimmune Disorders

Specific Scientific Field

The specific scientific field is Immunology , with a focus on Autoimmune Disorders .

Comprehensive and Detailed Summary of the Application

T cell epitopes are crucial in understanding autoimmune disorders. In cases where the immune system fails to distinguish between self and non-self epitopes, it can lead to autoimmune disorders .

Detailed Description of the Methods of Application or Experimental Procedures

The application involves studying the interaction between T cells and self-epitopes. This helps in understanding the mechanisms behind autoimmune disorders .

Thorough Summary of the Results or Outcomes Obtained

The outcomes of these applications are crucial in understanding the pathogenesis of autoimmune disorders . However, the specific results or quantitative data are not provided in the sources.

Propiedades

IUPAC Name

(2S)-3-[(2S,3R,4R,5R,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-aminopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N2O13/c1-5(22)19-9-14(32-17-13(26)12(25)10(23)7(2-20)31-17)11(24)8(3-21)30-16(9)29-4-6(18)15(27)28/h6-14,16-17,20-21,23-26H,2-4,18H2,1H3,(H,19,22)(H,27,28)/t6-,7+,8+,9+,10-,11-,12-,13+,14+,16-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDMCWZFLLGVIID-ULCOMTOUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCC(C(=O)O)N)CO)O)OC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OC[C@@H](C(=O)O)N)CO)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N2O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401131054
Record name O-[2-(Acetylamino)-2-deoxy-3-O-β-D-galactopyranosyl-α-D-galactopyranosyl]-L-serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401131054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-(3-O-beta-D-galactosyl-N-acetyl-alpha-D-galactosaminyl)-L-serine

CAS RN

60280-57-1
Record name O-[2-(Acetylamino)-2-deoxy-3-O-β-D-galactopyranosyl-α-D-galactopyranosyl]-L-serine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60280-57-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-[2-(Acetylamino)-2-deoxy-3-O-β-D-galactopyranosyl-α-D-galactopyranosyl]-L-serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401131054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
O-(3-O-beta-D-galactosyl-N-acetyl-alpha-D-galactosaminyl)-L-serine
Reactant of Route 2
O-(3-O-beta-D-galactosyl-N-acetyl-alpha-D-galactosaminyl)-L-serine
Reactant of Route 3
O-(3-O-beta-D-galactosyl-N-acetyl-alpha-D-galactosaminyl)-L-serine
Reactant of Route 4
O-(3-O-beta-D-galactosyl-N-acetyl-alpha-D-galactosaminyl)-L-serine
Reactant of Route 5
O-(3-O-beta-D-galactosyl-N-acetyl-alpha-D-galactosaminyl)-L-serine
Reactant of Route 6
O-(3-O-beta-D-galactosyl-N-acetyl-alpha-D-galactosaminyl)-L-serine

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